

An In-depth Technical Guide to 1-Bromo-4iodobutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-4-iodobutane

Cat. No.: B1596223 Get Quote

CAS Number: 89044-65-5

This technical guide provides a comprehensive overview of **1-Bromo-4-iodobutane**, a versatile bifunctional alkyl halide used in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and reactivity, with a focus on experimental procedures and mechanistic pathways.

Physicochemical and Spectroscopic Data

1-Bromo-4-iodobutane is a valuable building block in organic chemistry, allowing for selective reactions at either the bromo or iodo-substituted carbon. The significant difference in the reactivity of the C-I and C-Br bonds enables sequential functionalization.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-Bromo-4-iodobutane**.



Property	Value	Source
CAS Number	89044-65-5	[1][2]
Molecular Formula	C ₄ H ₈ BrI	[1]
Molecular Weight	262.91 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	Not explicitly available; estimated to be higher than 1- iodobutane (130-131 °C) and 1,4-dibromobutane (194-200 °C)	[3][4][5]
Melting Point	Not explicitly available; expected to be low, similar to related compounds like 1- iodobutane (-103 °C)	[3][4]
Density	Not explicitly available; estimated to be between the densities of 1-iodobutane (1.617 g/mL) and 1,4- dibromobutane	[3][4]
Solubility	Insoluble in water; soluble in common organic solvents like ether, acetone, and dichloromethane	

Spectroscopic Data (Predicted)

Detailed spectroscopic data for **1-Bromo-4-iodobutane** is not readily available. However, the expected spectral characteristics can be predicted based on the analysis of analogous compounds such as **1-bromobutane** and **1-iodobutane**.

1.2.1. ¹H NMR Spectroscopy



The proton NMR spectrum is expected to show four distinct signals, corresponding to the four methylene groups.

Chemical Shift (ppm, predicted)	Multiplicity	Integration	Assignment
~ 3.4 - 3.6	Triplet	2H	-CH2-Br
~ 3.2 - 3.4	Triplet	2H	-CH ₂ -I
~ 1.8 - 2.1	Multiplet	4H	-CH2-CH2-

The chemical shifts are influenced by the electronegativity of the adjacent halogen, with the protons closer to the more electronegative bromine atom expected to be slightly downfield compared to those near the iodine atom.

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit four unique signals for the four carbon atoms in the butane chain.

Chemical Shift (ppm, predicted)	Assignment
~ 33 - 36	-CH ₂ -Br
~ 6 - 9	-CH ₂ -I
~ 30 - 33	-CH ₂ - (adjacent to -CH ₂ Br)
~ 35 - 38	-CH ₂ - (adjacent to -CH ₂ I)

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the C-H and C-X bonds.



Wavenumber (cm ⁻¹ , predicted)	Vibration
2850 - 3000	C-H stretching
1400 - 1470	C-H bending
600 - 700	C-Br stretching
500 - 600	C-I stretching

1.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

m/z (predicted)	Fragment
262/264	[M]+ (Molecular ion)
183	[M-Br]+
135	[M-I]+
55	[C ₄ H ₇] ⁺

Experimental Protocols Synthesis of 1-Bromo-4-iodobutane via Finkelstein Reaction

This protocol describes the synthesis of **1-Bromo-4-iodobutane** from 1,4-dibromobutane, a common and effective method. The reaction selectively substitutes one bromine atom with iodine.

Materials:

- 1,4-Dibromobutane
- Sodium iodide (Nal)



- Acetone (anhydrous)
- · Diethyl ether
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
- Add 1,4-dibromobutane (1.0 equivalent) to the solution.
- Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. The precipitation of sodium bromide indicates the reaction is proceeding.
- After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1-Bromo-4-iodobutane.

Nucleophilic Substitution: Synthesis of 1-Azido-4bromobutane

This protocol details a representative nucleophilic substitution reaction using **1-Bromo-4-iodobutane** to selectively form an azide at the more reactive carbon-iodine bond.



Materials:

- 1-Bromo-4-iodobutane
- Sodium azide (NaN₃)
- N,N-Dimethylformamide (DMF, anhydrous)
- · Diethyl ether
- Water

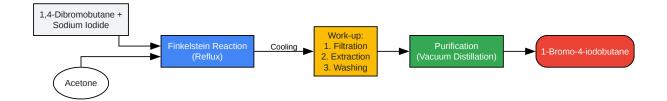
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **1-Bromo-4-iodobutane** (1.0 equivalent) in anhydrous DMF.
- Add sodium azide (1.1 equivalents) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash them successively with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azido-4-bromobutane.
- The product can be further purified by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

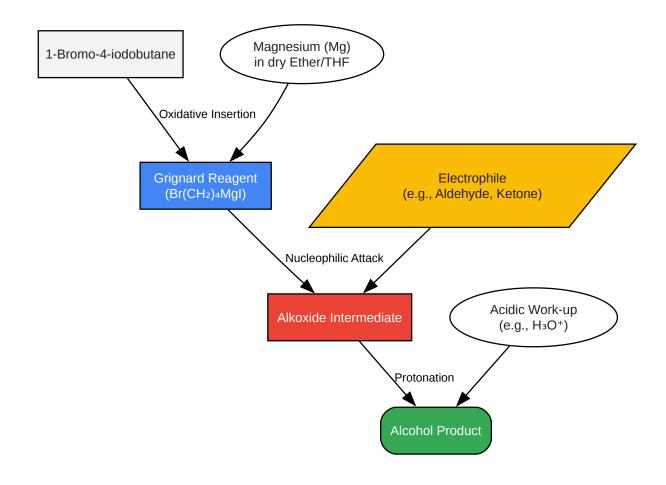
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows involving **1-Bromo-4-iodobutane**.





Click to download full resolution via product page

Caption: Synthesis workflow for **1-Bromo-4-iodobutane**.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 1-Bromo-4-iodobutane | C4H8Brl | CID 544364 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-broMo-4-iodobutane | 89044-65-5 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-lodobutane 99 542-69-8 [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board Preparation of 1,4-Dibromobutane Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-iodobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596223#1-bromo-4-iodobutane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com